

GW405833 Hydrochloride: A Specific Inhibitor of TRPML1 for Research Applications

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Compound of Interest

Compound Name: GW405833 hydrochloride

Cat. No.: B10763306

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Introduction

GW405833 hydrochloride, also known as ML-SI1, is a potent and specific cell-permeable inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[1] TRPML1 is a crucial cation channel primarily located on the membranes of late endosomes and lysosomes, where it plays a pivotal role in regulating lysosomal calcium homeostasis, autophagy, and vesicular trafficking.[2][3] Dysregulation of TRPML1 function has been implicated in various pathological conditions, including lysosomal storage disorders such as Mucopolipidosis type IV, and neurodegenerative diseases.[3] As a selective antagonist, **GW405833 hydrochloride** serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of TRPML1. This document provides detailed application notes and protocols for the utilization of **GW405833 hydrochloride** in cellular assays.

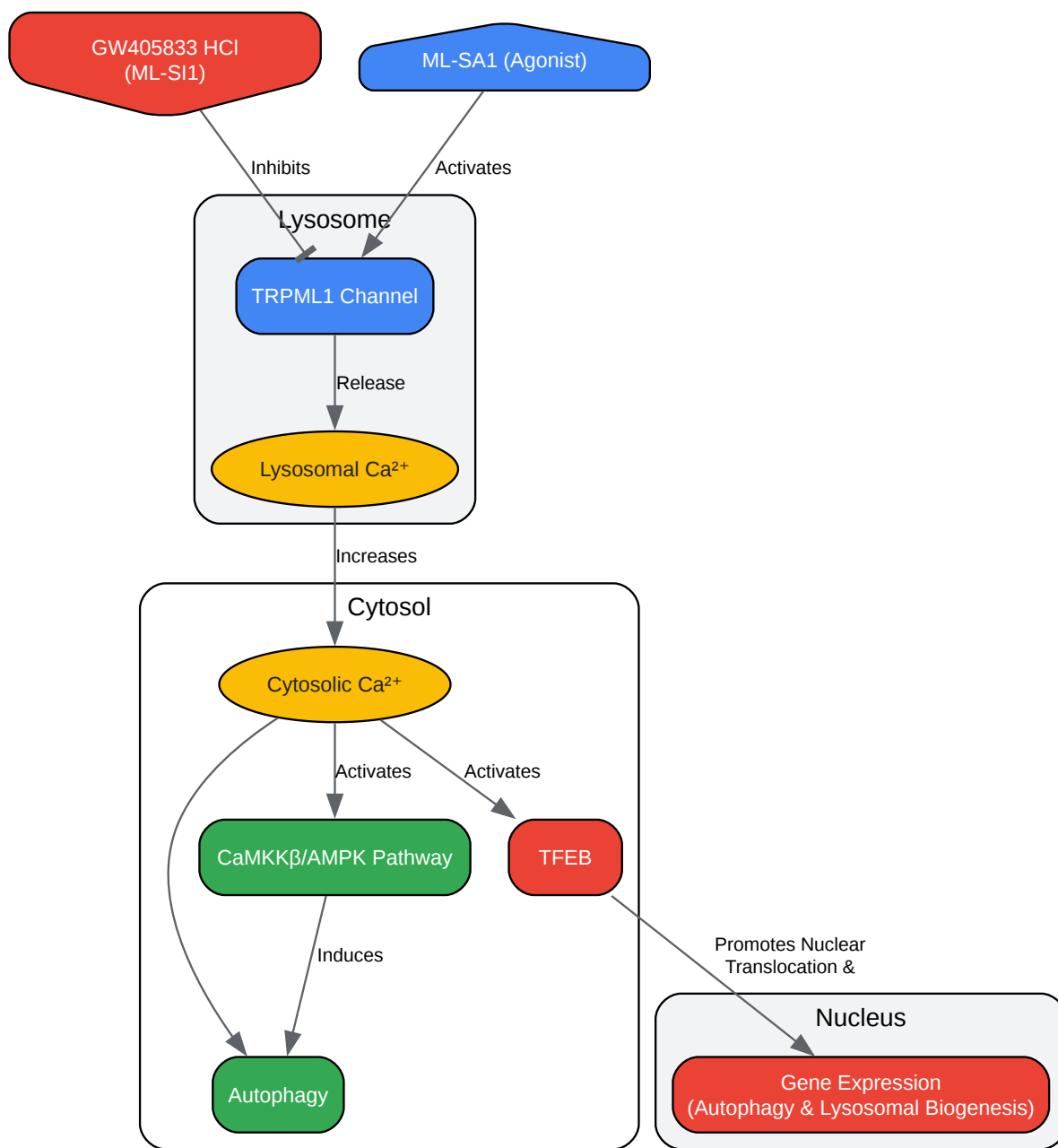
Quantitative Data

The inhibitory potency of GW405833 (ML-SI1) on TRPML1 has been quantified using various assay platforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Assay Platform	Agonist Used	IC50 of GW405833 (ML-SI1)	Reference
Fluorescence	ML-SA1	1.3 μ M	[3]
Electrophysiology	ML-SA1	1.9 μ M	[3]
Fura-2 Calcium Imaging	ML-SA1	15 μ M	[4]

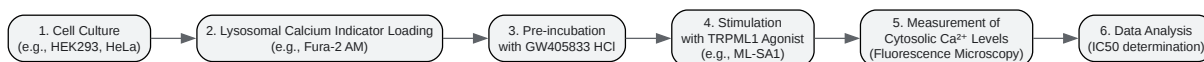
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the TRPML1 signaling pathway and a general experimental workflow for assessing the inhibitory effect of **GW405833 hydrochloride**.



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Caption: TRPML1 Signaling Pathway and Inhibition by GW405833 HCl.



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Caption: Experimental Workflow for TRPML1 Inhibition Assay.

Experimental Protocols

Preparation of GW405833 Hydrochloride Stock Solution

Materials:

- **GW405833 hydrochloride** (solid)
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

Procedure:

- **GW405833 hydrochloride** is soluble in DMSO at concentrations greater than 10 mg/mL.^[1]
To prepare a 10 mM stock solution, dissolve 4.84 mg of **GW405833 hydrochloride** (Molecular Weight: 483.82 g/mol) in 1 mL of sterile DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.

Protocol for Inhibition of TRPML1-Mediated Calcium Release

This protocol describes a fluorescence-based assay to measure the inhibition of TRPML1-mediated lysosomal calcium release in cultured cells.

Materials:

- HEK293 or HeLa cells
- Complete culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Fura-2 AM or other suitable calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- **GW405833 hydrochloride** stock solution (10 mM in DMSO)
- ML-SA1 (TRPML1 agonist) stock solution (10 mM in DMSO)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader or fluorescence microscope

Procedure:

1. Cell Seeding: a. Culture cells in appropriate complete medium. b. Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 5×10^4 cells/well). c. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
2. Calcium Indicator Loading: a. Prepare a Fura-2 AM loading solution. For example, mix 1 µL of 1 mM Fura-2 AM with 1 µL of 20% Pluronic F-127 in 1 mL of HBSS to a final concentration of 1 µM Fura-2 AM. b. Aspirate the culture medium from the wells and wash the cells once with 100 µL of HBSS. c. Add 100 µL of the Fura-2 AM loading solution to each well. d. Incubate the plate at 37°C for 30-60 minutes in the dark. e. After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye. f. Add 100 µL of HBSS to each well.
3. Inhibition with **GW405833 Hydrochloride**: a. Prepare serial dilutions of **GW405833 hydrochloride** in HBSS from the 10 mM stock solution to achieve final desired concentrations

(e.g., ranging from 0.1 μM to 100 μM). Include a vehicle control (DMSO) at the same final concentration as in the highest **GW405833 hydrochloride** treatment. b. Add the diluted **GW405833 hydrochloride** or vehicle control to the respective wells. c. Incubate the plate at room temperature for 10-20 minutes.

4. Stimulation with TRPML1 Agonist: a. Prepare a working solution of ML-SA1 in HBSS. A final concentration of 10-20 μM is typically effective. b. Add the ML-SA1 working solution to the wells containing the inhibitor and the cells.

5. Measurement of Calcium Response: a. Immediately place the plate in a fluorescence microplate reader or on a fluorescence microscope equipped for ratiometric calcium imaging (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2). b. Record the fluorescence intensity over time to measure the change in intracellular calcium concentration upon agonist stimulation.

6. Data Analysis: a. Calculate the ratio of fluorescence intensities (F340/F380) for each time point. b. Determine the peak calcium response for each concentration of **GW405833 hydrochloride**. c. Normalize the peak responses to the vehicle control. d. Plot the normalized response against the logarithm of the **GW405833 hydrochloride** concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

GW405833 hydrochloride is a critical tool for elucidating the complex roles of the TRPML1 channel in cellular physiology and disease. The protocols and data presented here provide a framework for its effective use in research settings. Adherence to these guidelines will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of TRPML1-mediated signaling pathways.

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